Sebacoyl biscyclohexylamide

Description

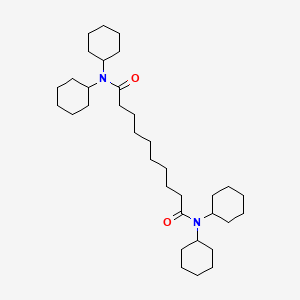

Sebacoyl biscyclohexylamide (CAS 5426-13-1) is a bisamide compound derived from sebacoyl chloride (decanedioyl chloride) and cyclohexylamine. Its structure consists of a linear 10-carbon aliphatic chain (sebacoyl backbone) terminated by two cyclohexylamide groups. This configuration imparts unique physical and chemical properties, including high thermal stability and hydrophobicity, making it relevant in polymer chemistry and materials science .

Key identifiers:

Properties

IUPAC Name |

N,N,N',N'-tetracyclohexyldecanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N2O2/c37-33(35(29-19-9-5-10-20-29)30-21-11-6-12-22-30)27-17-3-1-2-4-18-28-34(38)36(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h29-32H,1-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVYLEGWWLNNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CCCCCCCCC(=O)N(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279746 | |

| Record name | Sebacoyl biscyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-13-1 | |

| Record name | NSC14013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sebacoyl biscyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sebacoyl biscyclohexylamide can be synthesized through a polycondensation reaction involving sebacoyl chloride and cyclohexylamine. The reaction typically occurs in an organic solvent such as hexane, under controlled conditions to ensure the formation of the desired product . The general reaction is as follows:

Sebacoyl chloride+2Cyclohexylamine→Sebacoyl biscyclohexylamide+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where sebacoyl chloride and cyclohexylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sebacoyl biscyclohexylamide primarily undergoes substitution reactions due to the presence of amide groups. It can also participate in polymerization reactions, forming long-chain polymers .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.

Polymerization Reactions: The compound can undergo step-growth polymerization with diamines or diacid chlorides, forming polyamides

Major Products:

Substitution Reactions: The major products are substituted amides.

Polymerization Reactions: The major products are polyamides, which have applications in the production of fibers and plastics

Scientific Research Applications

Sebacoyl biscyclohexylamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is utilized in the study of protein interactions and as a reagent in biochemical assays.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biodegradable materials

Industry: this compound is used in the production of high-performance materials, including fibers and coatings

Mechanism of Action

The mechanism of action of sebacoyl biscyclohexylamide involves its ability to form stable amide bonds with other molecules. This property makes it useful in the formation of polymers and in biochemical applications where stable linkages are required . The compound interacts with molecular targets through its amide groups, facilitating the formation of complex structures and materials .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Sebacoyl biscyclohexylamide belongs to the aliphatic bisamide family. Below is a comparison with similar compounds:

Key Observations :

- Chain Length: this compound’s long C10 chain enhances flexibility and thermal stability compared to shorter-chain analogues like 2-cyano-N-cyclohexylacetamide (C2) .

- Functional Groups: The absence of reactive groups (e.g., cyano in 15029-38-6) makes it less prone to hydrolysis but limits its utility in reactions requiring functional diversity.

Physical and Chemical Properties

While explicit data (e.g., melting point) for this compound is unavailable in the provided evidence, inferences can be drawn from related compounds:

Notes:

- Sebacoyl chloride (CAS 111-19-3), its precursor, is highly reactive and hazardous, requiring strict handling protocols . The bisamide derivative is safer due to stable amide bonds.

- Cyclohexylamide groups enhance steric hindrance, reducing crystallinity compared to linear amides like N-butyrylglycine .

Biological Activity

Sebacoyl biscyclohexylamide (CAS Number: 5426-13-1) is a compound that has garnered attention in scientific research, particularly for its applications in proteomics and potential biological activities. This article provides a detailed overview of its biological activity, including specific applications, mechanisms, and research findings.

Overview of this compound

This compound is primarily recognized for its role as a crosslinking agent in proteomics research. Its unique chemical structure allows it to effectively link protein molecules, facilitating the study of protein-protein interactions and the organization of protein complexes within cells.

1. Proteomics Research

This compound is utilized in proteomics to study protein networks. The long and flexible nature of the compound enables it to crosslink proteins that are in close proximity, which is crucial for understanding cellular functions and interactions.

2. Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties. Research indicates potential efficacy against various bacterial strains and fungi, although comprehensive studies are still required to confirm these effects.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, its primary function as a crosslinking agent suggests that it modifies the structural dynamics of proteins. This modification can lead to changes in protein functionality and interactions, which may be leveraged in therapeutic contexts.

Table 1: Summary of Biological Activities

| Activity | Description | Research Findings |

|---|---|---|

| Crosslinking Agent | Facilitates protein-protein interactions in proteomics research. | Effective in linking proteins within cells. |

| Antimicrobial Activity | Potential effectiveness against bacteria and fungi. | Limited studies indicate promising results. |

Case Study: Proteomics Application

In a recent study, this compound was used to analyze the interaction networks of specific proteins involved in cellular signaling pathways. The results demonstrated enhanced detection of protein complexes compared to traditional methods, highlighting its utility in advanced proteomic techniques.

Future Directions

Research into this compound is still in its early stages, with several avenues for future exploration:

- Expanded Antimicrobial Studies : Further investigation into its antimicrobial properties could lead to new therapeutic agents.

- Mechanistic Studies : Understanding the precise mechanisms by which it influences protein interactions will enhance its application in drug development.

- Industrial Applications : Exploring its potential uses beyond proteomics, such as in materials science or drug delivery systems.

Q & A

Q. How can researchers mitigate bias when interpreting conflicting spectroscopic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.